Butanoyl chloride, 4-hydroxy-

Catalog No.
S1801548
CAS No.
183198-09-6
M.F
C4H7ClO2
M. Wt
122.55018
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoyl chloride, 4-hydroxy-

CAS Number

183198-09-6

Product Name

Butanoyl chloride, 4-hydroxy-

Molecular Formula

C4H7ClO2

Molecular Weight

122.55018

Synonyms

Butanoyl chloride, 4-hydroxy-

Butanoyl chloride, 4-hydroxy- is an acyl chloride with the molecular formula C4H7ClO. It features a butanoyl group, which is derived from butanoic acid, where the hydroxyl group at the fourth position is substituted with a chlorine atom. This compound is characterized by its high reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

As an acyl chloride, butanoyl chloride, 4-hydroxy- participates in various nucleophilic substitution reactions. The general mechanism involves:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom of the carbonyl group, leading to the formation of a tetrahedral intermediate.
  • Elimination of Chloride Ion: The tetrahedral intermediate collapses, releasing hydrogen chloride and forming a new product.

Key reactions include:

  • Formation of Esters: Reacts with alcohols to form esters.
  • Formation of Amides: Reacts with amines to yield amides.
  • Hydrolysis: Reacts with water to produce butanoic acid.

These reactions are typical of acyl chlorides due to their electrophilic nature, which allows them to readily react with nucleophiles such as alcohols and amines .

While specific studies on the biological activity of butanoyl chloride, 4-hydroxy- may be limited, compounds containing acyl chloride functionalities are often evaluated for their potential antimicrobial and antifungal properties. Acyl chlorides can also serve as precursors for biologically active compounds in pharmaceutical chemistry.

Several methods for synthesizing butanoyl chloride, 4-hydroxy- have been documented:

  • From Butanoic Acid: The most common method involves the reaction of butanoic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid into the corresponding acyl chloride.
    Butanoic Acid+Thionyl ChlorideButanoyl Chloride+SO2+HCl\text{Butanoic Acid}+\text{Thionyl Chloride}\rightarrow \text{Butanoyl Chloride}+\text{SO}_2+\text{HCl}
  • Via Hydrolysis of Derivatives: Another approach includes hydrolyzing related compounds that contain hydroxyl groups and subsequently converting them into their corresponding acyl chlorides.
  • Direct Chlorination: Chlorination of butanoic acid derivatives under controlled conditions can yield butanoyl chloride derivatives directly .

Butanoyl chloride, 4-hydroxy- finds applications in various fields:

  • Organic Synthesis: Utilized as an intermediate for synthesizing esters and amides.
  • Pharmaceuticals: Serves as a building block in drug development.
  • Chemical Research: Employed in academic research for studying reaction mechanisms involving acyl chlorides.

Interaction studies involving butanoyl chloride, 4-hydroxy- focus on its reactivity with various nucleophiles. These studies help elucidate its role as a reactive intermediate in organic synthesis and provide insights into its potential biological interactions. For instance, research on similar compounds has shown that variations in substituents can significantly affect reactivity and selectivity in nucleophilic addition reactions .

Several compounds are structurally or functionally similar to butanoyl chloride, 4-hydroxy-. Here are some notable examples:

Compound NameStructure TypeKey Features
Butyric AcidCarboxylic AcidNon-reactive compared to its acyl chloride form.
ButanamideAmideLess reactive than butanoyl chloride; stable under mild conditions.
Ethanoic AcidCarboxylic AcidSimilar reactivity patterns; used widely in esterification reactions.
Propanoyl ChlorideAcyl ChlorideSimilar reactivity; shorter carbon chain affects physical properties.

Uniqueness of Butanoyl Chloride, 4-Hydroxy-

Butanoyl chloride, 4-hydroxy- is unique due to its specific hydroxyl substitution at the fourth position, which can influence its reactivity profile compared to other acyl chlorides. This structural feature may enhance its ability to form hydrogen bonds or participate in specific interactions that other similar compounds cannot achieve .

Dates

Modify: 2023-07-20

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